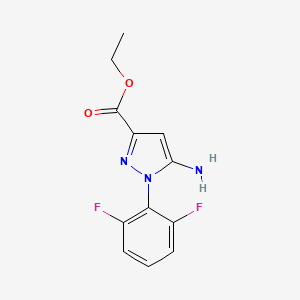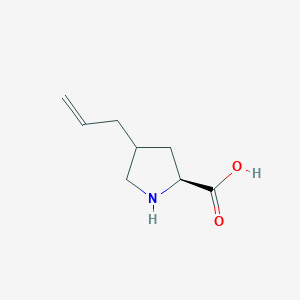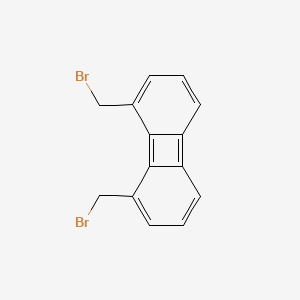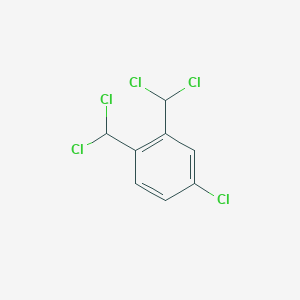
4-Chloro-1,2-bis(dichloromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1,2-bis(dichloromethyl)benzene is an organic compound with the molecular formula C8H7Cl3. It is a derivative of benzene, where the benzene ring is substituted with one chlorine atom and two dichloromethyl groups. This compound is known for its reactivity and is used in various chemical processes and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chloro-1,2-bis(dichloromethyl)benzene can be synthesized through the chlorination of 1,2-bis(chloromethyl)benzene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring the proper handling of chlorine gas due to its hazardous nature .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. Safety measures are crucial due to the toxic and corrosive nature of the reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1,2-bis(dichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The dichloromethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of less chlorinated benzene derivatives.
Applications De Recherche Scientifique
4-Chloro-1,2-bis(dichloromethyl)benzene is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In studies involving the interaction of chlorinated organic compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its reactivity.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-1,2-bis(dichloromethyl)benzene involves its reactivity with various nucleophiles and electrophiles. The chlorine atoms and dichloromethyl groups make the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(chloromethyl)benzene: A precursor in the synthesis of 4-Chloro-1,2-bis(dichloromethyl)benzene.
1,2-Dichlorobenzene: A related compound with two chlorine atoms on the benzene ring.
Benzal Chloride: Contains a dichloromethyl group attached to the benzene ring.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and two dichloromethyl groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific chemical processes and applications.
Propriétés
Numéro CAS |
25641-96-7 |
|---|---|
Formule moléculaire |
C8H5Cl5 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
4-chloro-1,2-bis(dichloromethyl)benzene |
InChI |
InChI=1S/C8H5Cl5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,7-8H |
Clé InChI |
RUPTWHWWTKWIHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(Cl)Cl)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-5-phenyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13946019.png)

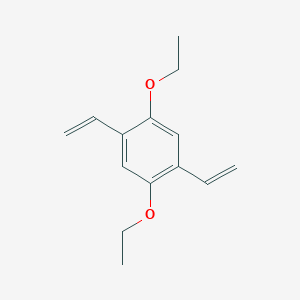
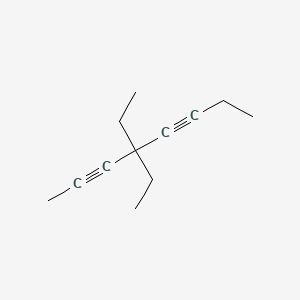
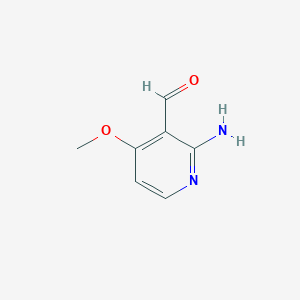

![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13946058.png)
![1-(2-Methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)ethan-1-one](/img/structure/B13946068.png)
![1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13946069.png)
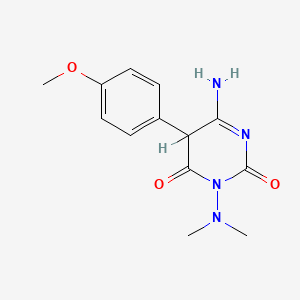
![2H-1,2,3-Triazolo[4,5-b]quinoxaline](/img/structure/B13946091.png)
